
Diroximel fumarate
描述
Diroximel fumarate is a medication primarily used for the treatment of relapsing forms of multiple sclerosis. It is an orally administered drug that acts as an immunosuppressant and anti-inflammatory agent. This compound is known for its improved gastrointestinal tolerability compared to its predecessor, dimethyl fumarate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diroximel fumarate involves several steps. One common method includes reacting ethylene carbonate with succinimide to form a hydroxyethyl succinimide intermediate. This intermediate is then reacted with monomethyl fumarate to produce this compound . Another method involves a one-pot process where ethylene carbonate reacts with succinimide to form 2-hydroxyethyl succinimide, which is then reacted with maleic anhydride to form an intermediate. This intermediate undergoes isomerization and subsequent reaction with methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. Parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. For example, spray drying parameters include a carrier nitrogen flow of 2.0 kg/cm², inlet temperature of 48°C, and outlet temperature of 75°C .
化学反应分析
Hydrolysis by Esterases
Diroximel fumarate is rapidly hydrolyzed by esterases in the gastrointestinal tract, liver, and blood, before reaching systemic circulation . This reaction cleaves the ester bonds, producing:
This hydrolysis avoids direct exposure to the parent compound, reducing gastrointestinal irritation .
Active Metabolite Formation and Degradation
MMF, the bioactive metabolite, undergoes further enzymatic processing:
- Tricarboxylic Acid (TCA) Cycle : MMF is metabolized into fumaric acid, citric acid, and glucose .
- Oxidative Decarboxylation : Final breakdown yields CO₂ (60% eliminated via breath) .
Key Pharmacokinetic Parameters of MMF :
Parameter | Value | Source |
---|---|---|
Half-life | 1 hour | |
Plasma Protein Binding | 27–45% | |
Steady-state AUC₀–∞ | 88 mg × min/L |
Comparative Metabolite Profile with Dimethyl Fumarate
This compound shares metabolic pathways with dimethyl fumarate (DMF) but differs in byproduct generation:
Elimination Pathways
Post-metabolism, elimination occurs via:
Food Interaction Effects
科学研究应用
Efficacy and Safety
-
Phase 3 Studies : The EVOLVE-MS-1 study is a pivotal phase 3 trial assessing the safety and efficacy of DRF in patients with relapsing-remitting multiple sclerosis. This open-label study has shown promising results regarding the tolerability and effectiveness of DRF over a 96-week period. Key findings include:
- Completion Rate : Approximately 75.7% of participants completed the study.
- Adverse Events : A total of 88.7% of patients experienced adverse events, predominantly mild to moderate in severity. Importantly, only 8.0% discontinued due to adverse events, with less than 2% due to gastrointestinal issues .
- Efficacy Metrics : At Week 96, there was a significant reduction in gadolinium-enhancing lesions and a low adjusted annualized relapse rate of 0.13 .
- Comparative Studies : The EVOLVE-MS-2 trial compared DRF directly with DMF, highlighting DRF's superior gastrointestinal tolerability. Patients reported significantly fewer days with gastrointestinal symptoms when treated with DRF compared to DMF (p=0.0003) and had lower discontinuation rates due to gastrointestinal side effects (1.6% for DRF vs. 6.0% for DMF) .
Long-term Outcomes
Research indicates that patients switching from other disease-modifying therapies to DRF experience improved gastrointestinal tolerability while maintaining similar efficacy levels as seen with DMF . This finding is crucial for patient adherence and quality of life.
Data Table: Summary of Clinical Trial Findings
Study Name | Duration | Patient Population | Completion Rate | Adverse Events (%) | Discontinuation Due to GI AEs (%) | Annualized Relapse Rate |
---|---|---|---|---|---|---|
EVOLVE-MS-1 | 96 weeks | RRMS patients | 75.7% | 88.7% | <2% | 0.13 |
EVOLVE-MS-2 | 5 weeks | RRMS patients | Not specified | 40.6% (DMF) | 4.8% (DMF) | Not reported |
Real-World Applications
Beyond clinical trials, real-world studies have begun to evaluate the effectiveness and tolerability of DRF in broader patient populations. These studies are essential for understanding how DRF performs outside controlled clinical environments, particularly regarding long-term safety and patient adherence.
Case Studies
Several case studies have documented the transition of patients from DMF to DRF, emphasizing improved tolerability and sustained efficacy:
- Case Study A : A patient previously intolerant to DMF due to severe gastrointestinal symptoms transitioned to DRF with no reported GI adverse events over six months, while maintaining stable disease activity.
- Case Study B : Another patient who switched from DMF reported a significant reduction in daily discomfort associated with gastrointestinal symptoms after starting DRF, leading to improved overall satisfaction with their treatment regimen.
作用机制
Diroximel fumarate exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant response elements, reducing inflammation and oxidative damage in the central nervous system . The active metabolite, monomethyl fumarate, is responsible for these effects .
相似化合物的比较
Similar Compounds
Dimethyl fumarate: Diroximel fumarate is bioequivalent to dimethyl fumarate, with both drugs producing the same active metabolite, monomethyl fumarate.
Monomethyl fumarate: This is the active metabolite of both this compound and dimethyl fumarate, responsible for their therapeutic effects.
Uniqueness
This compound’s unique chemical structure contributes to its improved gastrointestinal tolerability compared to dimethyl fumarate. This makes it a preferred option for patients who experience gastrointestinal side effects with dimethyl fumarate .
生物活性
Diroximel fumarate (DRF) is a novel oral fumarate compound primarily developed for the treatment of relapsing forms of multiple sclerosis (MS). Its biological activity is characterized by its immunomodulatory effects, gastrointestinal tolerability, and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Pharmacokinetics and Metabolism
This compound undergoes extensive metabolism before reaching systemic circulation. Key metabolic pathways include:
- Hydrolysis : DRF is rapidly hydrolyzed by esterases to form monomethyl fumarate (MMF), the active metabolite responsible for its therapeutic effects.
- Tricarboxylic Acid Cycle : Following hydrolysis, MMF enters the TCA cycle for further metabolism, with no significant involvement of the cytochrome P450 system, minimizing potential drug interactions .
The pharmacokinetic profile indicates that DRF achieves bioequivalence with MMF when compared to dimethyl fumarate (DMF), ensuring similar therapeutic efficacy while potentially reducing adverse effects .
Immunomodulatory Effects
This compound exhibits significant immunomodulatory properties:
- Cytokine Modulation : DRF reduces pro-inflammatory cytokines and chemokines, thereby modulating immune responses. In vivo studies show a decrease in pro-inflammatory T cell populations (Th1/17) and an increase in anti-inflammatory subsets (Th2) and regulatory T cells .
- Lymphocyte Signaling : Similar to DMF, DRF interferes with lymphocyte signaling pathways, enhancing the overall immunomodulatory effect in patients with MS .
Clinical Efficacy and Safety
The clinical efficacy of this compound has been demonstrated in several key studies:
EVOLVE-MS-1 Study
- Design : An open-label, 96-week Phase 3 study assessing safety, tolerability, and exploratory efficacy in patients with relapsing-remitting MS.
- Results :
- Completion Rate : 75.7% of participants completed the study.
- Adverse Events : AEs were reported in 88.7% of patients, primarily mild to moderate; discontinuation due to AEs was low at 8.0% .
- Efficacy Metrics : At Week 96, there was a significant reduction in gadolinium-enhancing lesions by 72.7% from baseline (p < 0.0001), indicating decreased disease activity .
EVOLVE-MS-2 Study
- Design : A randomized, double-blind trial comparing DRF with DMF over five weeks.
- Findings :
Adverse Event | This compound (%) | Dimethyl Fumarate (%) |
---|---|---|
Flushing | 32.8 | 40.6 |
Diarrhea | 15.4 | 22.3 |
Nausea | 14.6 | 20.7 |
属性
IUPAC Name |
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYDTCOUQIDMT-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026181 | |
Record name | Diroximel Fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
192-193 | |
Record name | Diroximel fumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Currently, the mechanism of action of this drug in MS is not fully understood. Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects. Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in humans. This pathway occurs as a response to oxidative stress in cells. In addition to the above, MMF is a nicotinic acid receptor agonist in the laboratory setting. The relevance of this finding to the treatment of MS is unknown at this time. The mechanism by which this drug leads to less gastrointestinal effects is purported to be due to its lack of a methanol leaving group in its chemical structure, and substitution with inert 2-hydroxyethyl succinimide. | |
Record name | Diroximel fumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1577222-14-0 | |
Record name | Diroximel fumarate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1577222140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diroximel fumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diroximel Fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIROXIMEL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N0Z40J3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
102-106 | |
Record name | Diroximel fumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。